molecular formula C8H8BrNO2 B3270341 2-Bromo-1,4-dimethyl-3-nitrobenzene CAS No. 52415-02-8

2-Bromo-1,4-dimethyl-3-nitrobenzene

Cat. No. B3270341
CAS RN: 52415-02-8
M. Wt: 230.06 g/mol
InChI Key: YVJQNYUCFVGYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1,4-dimethyl-3-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a bromo group (Br), two methyl groups (CH3), and a nitro group (NO2) .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For instance, a nitro group can be introduced to the benzene ring through nitration, which involves treating the benzene with nitric acid . The bromo and methyl groups can be added through similar substitution reactions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,4-dimethyl-3-nitrobenzene” is characterized by the presence of a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds . The bromo, methyl, and nitro groups are attached to the benzene ring at the 2nd, 1st and 4th positions respectively .


Chemical Reactions Analysis

The chemical reactions of “2-Bromo-1,4-dimethyl-3-nitrobenzene” would largely depend on the reagents and conditions used. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions . For example, the bromo group can be replaced by other electrophiles in the presence of a suitable catalyst .

Mechanism of Action

The mechanism of action for the reactions of “2-Bromo-1,4-dimethyl-3-nitrobenzene” typically involves the formation of a sigma complex, followed by a rearrangement to restore aromaticity . In the case of electrophilic aromatic substitution, the electrophile first forms a bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic ring .

properties

IUPAC Name

2-bromo-1,4-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJQNYUCFVGYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-dimethyl-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,4-dimethyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,4-dimethyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1,4-dimethyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,4-dimethyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,4-dimethyl-3-nitrobenzene
Reactant of Route 6
2-Bromo-1,4-dimethyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.